molecular formula C20H24N2O2 B4426294 2-(4-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one

2-(4-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one

Cat. No.: B4426294
M. Wt: 324.4 g/mol
InChI Key: VBEJSRXURYKTTE-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a methylphenoxy group and a phenylpiperazine moiety, which contribute to its distinctive properties.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-16-8-10-19(11-9-16)24-17(2)20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11,17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEJSRXURYKTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves a multi-step process. One common method includes the reaction of 4-methylphenol with epichlorohydrin to form 2-(4-methylphenoxy)propan-1-ol. This intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable base, such as potassium carbonate, to yield the final product. The reaction conditions often involve refluxing the mixture in an appropriate solvent, such as toluene or ethanol, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography or recrystallization, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine rings, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
  • 2-(4-Methylphenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one
  • 2-(4-Methylphenoxy)-1-(4-benzylpiperazin-1-yl)propan-1-one

Uniqueness

2-(4-Methylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its phenylpiperazine moiety, in particular, is known for its potential interactions with various biological targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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